

An In-depth Technical Guide to 4-Hydroxyphenylacetate and its Acid Form

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetate

Cat. No.: B1229458

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-hydroxyphenylacetate**, including its chemical structure, functional groups, and physicochemical properties. Due to the common association and greater body of research, this guide will focus extensively on 4-hydroxyphenylacetic acid, while also providing a distinct section on the ester, 4-hydroxyphenyl acetate. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant signaling pathways.

4-Hydroxyphenylacetic Acid (4-HPAA)

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that is a metabolite of aromatic amino acids, such as tyrosine and phenylalanine, and is also produced by the gut microbiota from polyphenolic compounds.^[1] It is found in various natural sources, including olive oil and beer.^[2]

Structure and Functional Groups

4-HPAA consists of a phenyl ring substituted with a hydroxyl group and an acetic acid group at positions 1 and 4, respectively. Its key functional groups are:

- Phenolic Hydroxyl Group (-OH): This group is responsible for the compound's antioxidant and acidic properties.

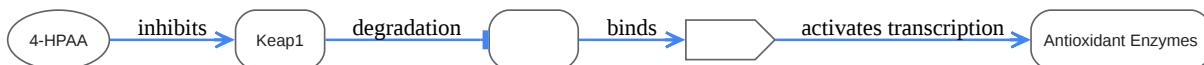
- Carboxylic Acid Group (-COOH): This group imparts acidic properties and is a key site for metabolic reactions.
- Aromatic Ring (Phenyl Group): This provides a nonpolar backbone and is the site of substitution.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-HPAA is presented in the tables below.

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid

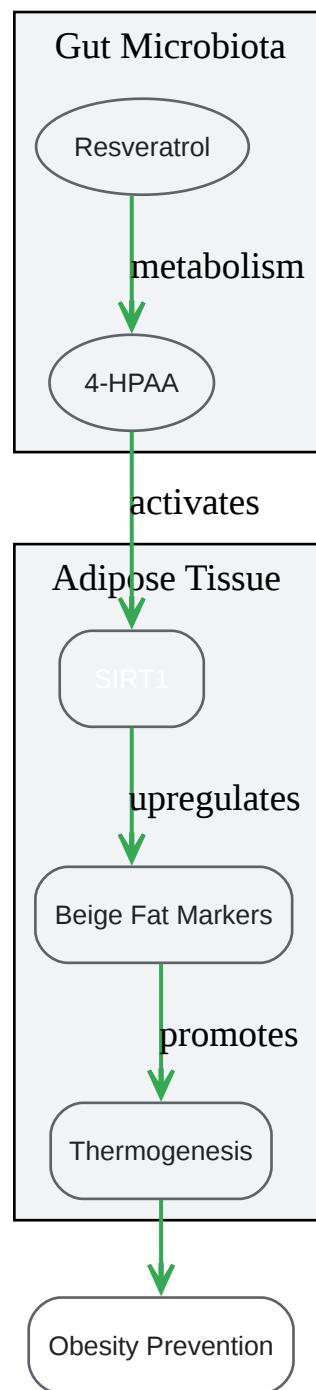
Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[2]
Molecular Weight	152.15 g/mol	[2]
Melting Point	148-151 °C	[2]
Boiling Point	~234.6 °C (estimate)	[2]
Density	~1.2143 g/cm ³ (estimate)	[2]
Water Solubility	Slightly soluble in cold water, soluble in hot water. Soluble in dimethyl sulfoxide and methanol.	[2][3]
pKa	4.50 ± 0.10 (Predicted)	[2]
logP	0.75	[3]


Table 2: Spectroscopic Data References for 4-Hydroxyphenylacetic Acid

Spectroscopic Technique	Reference
¹ H NMR	[4] [5]
¹³ C NMR	[6]
Mass Spectrometry (MS)	[7] [8]
Infrared (IR) Spectroscopy	[8]
Raman Spectroscopy	[8]

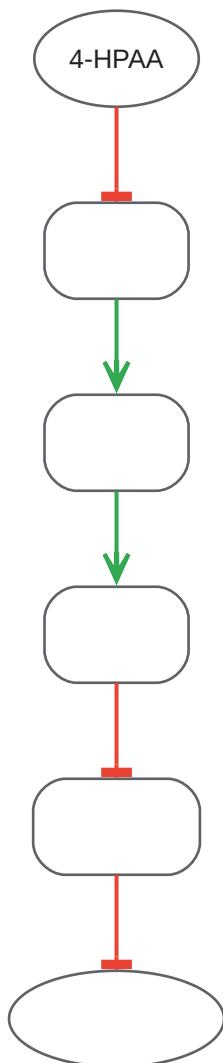
Biological Activity and Signaling Pathways

4-HPAA exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antithrombotic effects.[\[9\]](#)[\[10\]](#) It has also been shown to play a role in metabolic regulation.[\[11\]](#)


4-HPAA has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[\[12\]](#)[\[13\]](#) Pretreatment with 4-HPAA increases the nuclear translocation of Nrf2, leading to the upregulation of phase II and antioxidant enzymes.[\[12\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Nrf2-mediated antioxidant pathway activated by 4-HPAA.


Recent studies have demonstrated that 4-HPAA, as a gut microbial metabolite of resveratrol, can prevent high-fat diet-induced obesity.[\[11\]](#)[\[15\]](#) It achieves this by activating the SIRT1 signaling pathway, which leads to the browning of white adipose tissue and increased thermogenesis.[\[11\]](#)

[Click to download full resolution via product page](#)

4-HPAA-mediated activation of the SIRT1 signaling pathway.

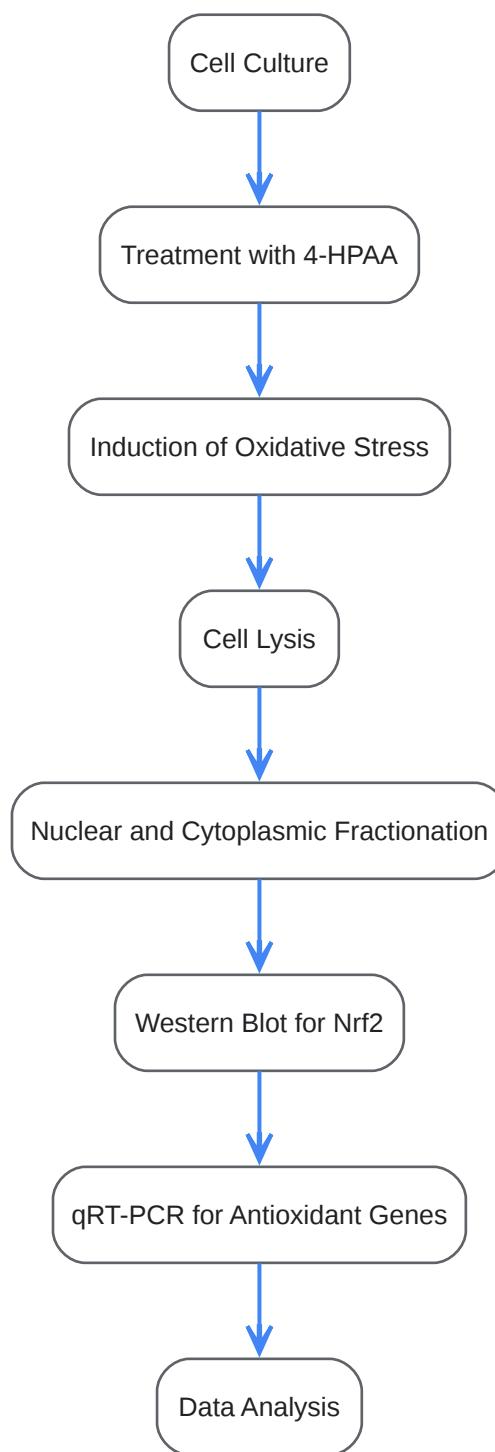
4-HPAA isolated from a marine-derived fungus has been shown to have antithrombotic activity. [10] It is suggested to exert this effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which in turn induces autophagy.[10]

[Click to download full resolution via product page](#)

Inhibition of the PI3K/AKT/mTOR pathway by 4-HPAA.

Experimental Protocols

Several methods for the synthesis of 4-HPAA have been reported. A common laboratory-scale synthesis involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine.^[16] Another method involves the diazotization and hydrolysis of 4-aminophenylacetic acid.^[17]


Protocol: Synthesis from 4-aminophenylacetic acid^[17]

- Prepare a solution of 4-aminophenylacetic acid in an alkali solution to form the sodium salt.

- Add sulfuric acid to the solution.
- Cool the mixture to 0-5°C.
- Add a solution of sodium nitrate dropwise over 30 minutes, maintaining the temperature at 0-5°C, to form the diazonium salt.
- Add the diazonium salt solution dropwise to dilute sulfuric acid heated to 90-95°C over approximately 1 hour.
- Continue the reaction for an additional hour at the same temperature.
- Decolorize the reaction solution and filter.
- Cool the filtrate and extract with ethyl acetate.
- Recover the 4-hydroxyphenylacetic acid from the ethyl acetate extract.

This protocol outlines a general workflow to assess the effect of 4-HPAA on the Nrf2 pathway in a cell-based assay.

Workflow:

[Click to download full resolution via product page](#)

Workflow for assessing 4-HPAA's effect on Nrf2 activation.

Methodology:

- Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.
- Treatment: Treat the cells with varying concentrations of 4-HPAA for a specified duration.
- Induction of Oxidative Stress: Induce oxidative stress using a reagent like hydrogen peroxide or tert-butyl hydroperoxide.
- Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.
- Western Blotting: Perform Western blotting to determine the levels of Nrf2 in the nuclear and cytoplasmic fractions.
- qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HO-1, NQO1).
- Data Analysis: Analyze the data to determine the effect of 4-HPAA on Nrf2 translocation and target gene expression.

4-Hydroxyphenyl Acetate

4-Hydroxyphenyl acetate is the acetate ester of hydroquinone.[\[18\]](#) It is structurally distinct from 4-hydroxyphenylacetic acid.

Structure and Functional Groups

The key functional groups in 4-hydroxyphenyl acetate are:

- Phenolic Hydroxyl Group (-OH): Similar to 4-HPAA, this group contributes to its antioxidant properties.
- Ester Group (-O-C=O): This group is formed from the reaction of the phenolic hydroxyl group of hydroquinone with acetic acid.
- Aromatic Ring (Phenyl Group): The core structure of the molecule.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of 4-Hydroxyphenyl Acetate

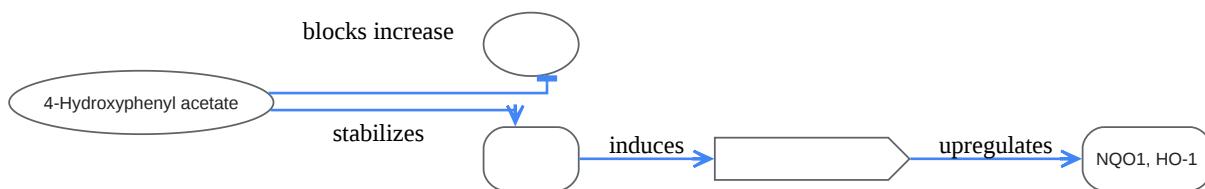

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[19]
Molecular Weight	152.15 g/mol	[19]
IUPAC Name	(4-hydroxyphenyl) acetate	[19]
pKa	9.55 ± 0.26 (Predicted)	[18]
Storage Temperature	2-8°C	[20]

Table 4: Spectroscopic Data References for 4-Hydroxyphenyl Acetate

Spectroscopic Technique	Reference
¹ H NMR	[21]
¹³ C NMR	[19]
Mass Spectrometry (MS)	[19]
Infrared (IR) Spectroscopy	[19]

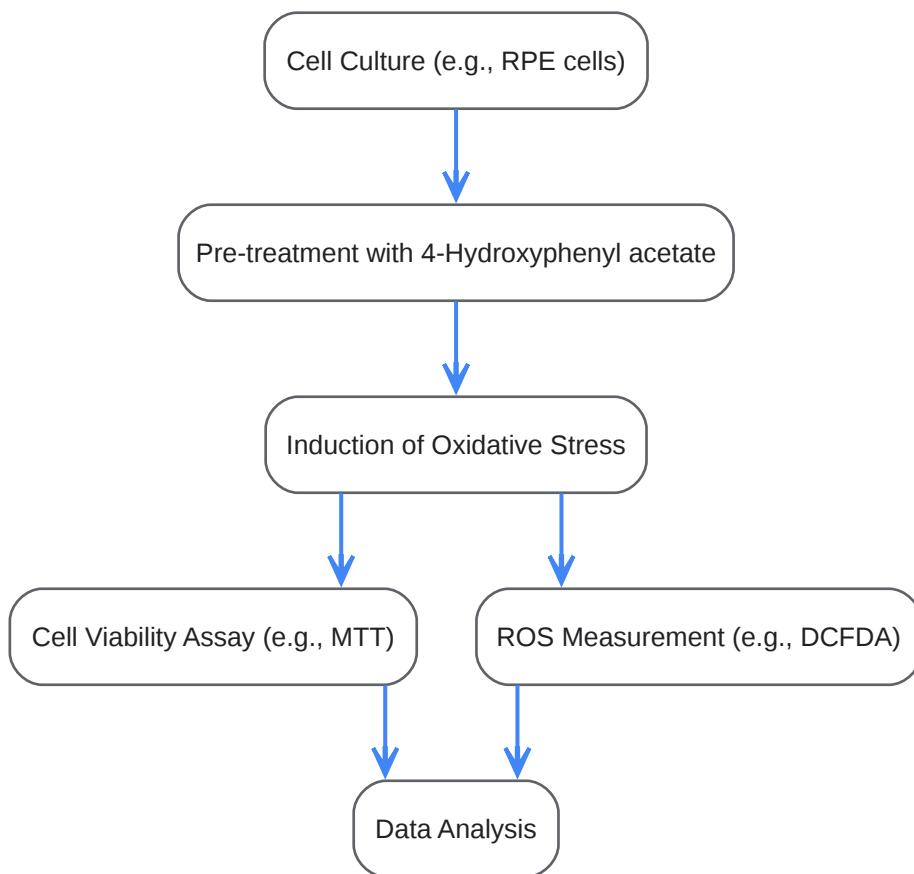
Biological Activity and Signaling Pathways

4-Hydroxyphenyl acetate is a natural antioxidant that protects cells from oxidative stress-induced necrosis.[\[22\]](#) Similar to 4-HPAA, it has been shown to up-regulate NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor.[\[22\]](#) [\[23\]](#)

[Click to download full resolution via product page](#)

NRF2-mediated antioxidant pathway activated by 4-Hydroxyphenyl acetate.

Experimental Protocols


The synthesis of 4-hydroxyphenyl acetate typically involves the selective acetylation of hydroquinone.

General Protocol:

- Dissolve hydroquinone in a suitable solvent (e.g., acetic anhydride, pyridine).
- Add an acetylating agent (e.g., acetic anhydride) and a catalyst if necessary.
- Control the reaction conditions (temperature, time) to favor mono-acetylation over di-acetylation.
- Purify the product using techniques such as crystallization or chromatography.

This protocol outlines a general workflow to assess the protective effects of 4-hydroxyphenyl acetate against oxidative stress.

Workflow:

[Click to download full resolution via product page](#)

Workflow for assessing the cytoprotective effects of 4-Hydroxyphenyl acetate.

Methodology:

- Cell Culture: Culture retinal pigment epithelial (RPE) cells or another suitable cell line.[22]
- Pre-treatment: Pre-treat the cells with 4-hydroxyphenyl acetate (e.g., 5 μ M for 24 hours).[22]
- Induction of Oxidative Stress: Induce oxidative stress with a suitable agent.
- Cell Viability Assay: Assess cell viability using a standard method like the MTT assay.
- ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as DCFDA.
- Data Analysis: Compare the results between treated and untreated cells to determine the protective effect of 4-hydroxyphenyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. chembk.com [chembk.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000455 4-Hydroxyphenylacetic Acid at BMRB [bmrbb.io]
- 7. mzCloud – 4 Hydroxyphenylacetic acid [mzcloud.org]
- 8. 4-Hydroxyphenylacetic acid(156-38-7) MS [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
- 14. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 17. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
- 19. 4-Hydroxyphenyl acetate | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Hydroxyphenyl acetate | 3233-32-7 [sigmaaldrich.com]
- 21. 4-hydroxyphenyl acetate(3233-32-7) 1H NMR spectrum [chemicalbook.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. 4-Hydroxyphenyl acetate | Genome Context [genomecontext.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyphenylacetate and its Acid Form]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229458#4-hydroxyphenylacetate-structure-and-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com